(3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
CAS No.:
Cat. No.: VC18802272
Molecular Formula: C14H12BrFOS
Molecular Weight: 327.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrFOS |
|---|---|
| Molecular Weight | 327.21 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-1-methylsulfanyl-3-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C14H12BrFOS/c1-18-13-8-11(15)7-12(14(13)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
| Standard InChI Key | VJSGWFKZUVUHMP-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a phenyl ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅), at the 5-position with bromine, at the 2-position with fluorine, and at the 1-position with a methylsulfane group (–SCH₃). This arrangement creates a sterically hindered yet reactive framework ideal for further functionalization .
Key Structural Features:
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Benzyloxy Group: Enhances solubility in organic solvents and participates in π-π stacking interactions.
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Halogen Substituents: Bromine (electrophilic) and fluorine (electron-withdrawing) direct regioselective reactions.
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Methylsulfane Group: A thioether moiety offering sites for oxidation or alkylation .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂BrFOS | |
| Molecular Weight | 327.22 g/mol | |
| Physical Form | Solid | |
| Purity | 97% | |
| CAS Number | 2624416-85-7 | |
| SMILES | CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br |
The solid-state structure is stabilized by weak intermolecular interactions, including C–H⋯O hydrogen bonds and Br⋯O halogen bonding, as observed in analogous halogenated sulfides .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane involves multi-step reactions, typically beginning with halogenation and etherification steps .
Step 1: Bromination and Fluorination
A pre-functionalized phenyl ring undergoes electrophilic substitution to introduce bromine and fluorine. For example, 3-bromo-2-fluorophenol may serve as a precursor, with bromine introduced via N-bromosuccinimide (NBS) and fluorine via Balz-Schiemann reaction .
Step 2: Benzyloxy Group Installation
The phenol intermediate reacts with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy derivative.
Step 3: Thioether Formation
The methylsulfane group is introduced via nucleophilic substitution using methanethiol or a methylthiolate salt. Pyridine hydrochloride has been reported as an effective catalyst for similar thiolation reactions .
Optimization Strategies
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Catalysts: Lewis acids (e.g., AlCl₃) improve electrophilic substitution yields.
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
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Industrial Production: Continuous flow reactors enable scalable synthesis with >90% purity.
Reactivity and Functional Transformations
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring undergoes regioselective reactions at the 4-position (para to bromine). Examples include:
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Nitration: Concentrated HNO₃ yields nitro derivatives.
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Sulfonation: Oleum introduces sulfonic acid groups.
Oxidation of the Thioether Group
The methylsulfane moiety oxidizes to sulfoxide (R–SO–CH₃) or sulfone (R–SO₂–CH₃) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
Halogen Exchange Reactions
Bromine can be replaced via Ullmann coupling or Finkelstein reaction to introduce iodine or chlorine, respectively.
Applications in Research and Industry
Medicinal Chemistry
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Enzyme Inhibition: The compound’s halogen atoms enhance binding to kinase active sites, showing promise in cancer drug discovery.
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Antimicrobial Activity: Thioether derivatives exhibit moderate activity against Gram-positive bacteria .
Material Science
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Liquid Crystals: The rigid aromatic core and flexible benzyloxy group enable mesophase formation.
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Polymer Additives: Acts as a flame retardant due to bromine content .
Analytical Chemistry
Future Research Directions
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